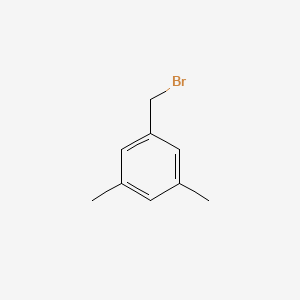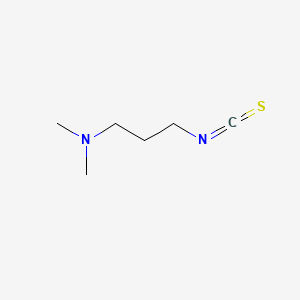
4-羟基-4'-硝基联苯
概述
描述
4-Hydroxy-4’-nitrobiphenyl is an organic compound with the molecular formula C₁₂H₉NO₃ and a molecular weight of 215.2048 g/mol . It consists of a biphenyl structure with a hydroxyl group at the 4-position and a nitro group at the 4’-position. This compound is known for its applications in various fields, including environmental science and materials chemistry .
科学研究应用
4-Hydroxy-4’-nitrobiphenyl has several scientific research applications:
Environmental Science: It is used as a model compound for studying the detection and degradation of organic pollutants.
Materials Chemistry: The compound is utilized in the synthesis of photoactive materials and sensors due to its unique electronic properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
作用机制
Target of Action
4-Hydroxy-4’-nitrobiphenyl (HNBP) is a compound that has been used as an intermediate in organic synthesis It has been used in the detection and degradation of organic pollutants , suggesting that it may interact with these substances as its primary targets.
Mode of Action
It has been shown to exhibit excellent selectivity and sensitivity towards organic pollutants . This suggests that HNBP may interact with these targets, possibly through chemical reactions, leading to their detection or degradation.
Biochemical Pathways
Its role in the detection and degradation of organic pollutants suggests that it may influence pathways related to pollutant metabolism or detoxification .
Result of Action
Its use in the detection and degradation of organic pollutants suggests that it may lead to the breakdown or removal of these substances at the molecular level .
Action Environment
The action of HNBP may be influenced by various environmental factors. For instance, its effectiveness in detecting and degrading organic pollutants may depend on the presence and concentration of these substances in the environment . Other factors, such as pH, temperature, and the presence of other chemicals, may also affect its action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Hydroxy-4’-nitrobiphenyl involves the Suzuki coupling reaction. This reaction typically uses 4-bromonitrobenzene and 4-hydroxyphenylboronic acid pinacol ester as starting materials. The reaction is carried out in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst, with sodium carbonate in tetrahydrofuran (THF) and toluene as solvents. The mixture is stirred at 80°C for 5 hours under an inert atmosphere .
Industrial Production Methods
Industrial production methods for 4-Hydroxy-4’-nitrobiphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
4-Hydroxy-4’-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Alkyl halides, acid chlorides, or anhydrides.
Major Products Formed
Reduction: 4-Amino-4’-hydroxybiphenyl.
Oxidation: 4-Nitro-4’-biphenylcarbaldehyde.
Substitution: 4-Alkoxy-4’-nitrobiphenyl or 4-Acyl-4’-nitrobiphenyl.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-3-nitrobiphenyl
- 4-Hydroxy-2’-nitrobiphenyl
- 4-Hydroxy-2’'-nitrobiphenyl
- 4-Methoxy-4’-nitrobiphenyl
Comparison
4-Hydroxy-4’-nitrobiphenyl is unique due to the specific positioning of the hydroxyl and nitro groups, which confer distinct electronic and chemical properties. Compared to its analogs, it exhibits different reactivity and interaction patterns, making it suitable for specific applications in environmental science and materials chemistry .
属性
IUPAC Name |
4-(4-nitrophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDJDQOECGBUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192400 | |
| Record name | 4-Hydroxy-4'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3916-44-7 | |
| Record name | 4′-Nitro[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4'-nitrobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3916-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-4'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-4'-nitrobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Hydroxy-4'-nitrobiphenyl be utilized for environmental remediation?
A: Yes, research indicates that cadmium(ii)-based metal-organic frameworks (MOFs) incorporating 4-Hydroxy-4'-nitrobiphenyl's parent compound, 4,4',4''-tricarboxyltriphenylamine (H3tca), demonstrate potential in environmental remediation. Specifically, a Cd-TCAA MOF exhibited promising photocatalytic activity in the degradation of methylene blue (MB), a common organic pollutant. [] This suggests that similar MOFs could be developed for the targeted degradation of other pollutants.
Q2: How does the structure of 4-Hydroxy-4'-nitrobiphenyl influence its ability to form non-centrosymmetric structures, and why is this significant?
A: 4-Hydroxy-4'-nitrobiphenyl, when complexed with molecules like 4-substituted pyridine-1-oxides, can form non-centrosymmetric crystal structures. These structures arise from the interplay of various intermolecular interactions, including hydrogen bonding (O‒H···O and C‒H···O) and phenyl···phenyl interactions. [] The specific arrangement of the 4-Hydroxy-4'-nitrobiphenyl and its complexing partner dictates the crystal packing and overall symmetry. This is significant because non-centrosymmetric materials are crucial for applications in nonlinear optics, specifically for phenomena like second harmonic generation (SHG), which is employed in laser technology and optical signal processing. []
Q3: What makes 4-Hydroxy-4'-nitrobiphenyl suitable for liquid crystal applications?
A: 4-Hydroxy-4'-nitrobiphenyl serves as a building block for calamitic liquid crystals. When incorporated into a molecular structure with an alkoxy chain, the resulting compounds exhibit liquid crystalline phases. [] The presence of the polar nitro group in 4-Hydroxy-4'-nitrobiphenyl enhances intermolecular attractions, promoting the ordered arrangement characteristic of liquid crystals. [] This makes them potentially valuable in the development of displays, sensors, and other technologies reliant on the unique optical properties of liquid crystals.
Q4: How is 4-nitrobiphenyl, a related compound, biodegraded by microorganisms?
A: Microorganisms can utilize 4-nitrobiphenyl as a sole carbon source, breaking it down through a series of metabolic reactions. Gas chromatography-mass spectrometry analysis revealed intermediate metabolites like dihydroxylated derivatives, a hydroxy-oxo-hexanoic acid derivative, and 4-nitrocinnamic acid. [] This biodegradation pathway suggests that microorganisms possess enzymatic machinery capable of transforming the nitro group and cleaving the biphenyl ring structure, ultimately leading to the formation of simpler, less toxic compounds. []
Q5: How can transient absorption spectroscopy contribute to our understanding of 4-Hydroxy-4'-nitrobiphenyl's photochemistry?
A: Transient absorption spectroscopy can be employed to investigate the excited-state dynamics of 4-Hydroxy-4'-nitrobiphenyl, particularly in the presence of solvents like methanol. This technique can provide valuable information about the kinetics and mechanisms of proton transfer processes, which are often crucial in excited-state reactions. [] By studying these transient species and their lifetimes, researchers can gain deeper insights into the photophysical and photochemical properties of 4-Hydroxy-4'-nitrobiphenyl, paving the way for its potential use in applications like photocatalysis or as a photosensitive material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)







